Trilinolein

Vue d'ensemble

Description

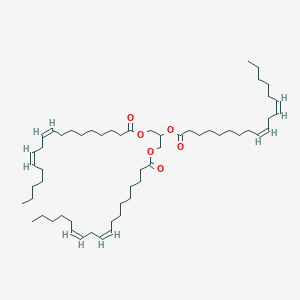

La trilinoléine, également connue sous le nom de 1,2,3-trilinoléoyl-glycérol, est un triacylglycérol naturel présent dans diverses plantes. Elle est composée de trois molécules d’acide linoléique estérifiées à un squelette de glycérol. Ce composé est connu pour ses effets thérapeutiques potentiels, en particulier dans le contexte des maladies cérébrovasculaires et de la protection du myocarde .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La trilinoléine peut être synthétisée par estérification enzymatique. Dans cette méthode, l’acide linoléique est estérifié avec du glycérol à l’aide d’une enzyme lipase telle que Novozym 435. Les conditions optimales pour cette réaction comprennent une température de 100 °C, une pression résiduelle de 0,9 kPa, un dosage enzymatique de 6 % et un rapport molaire glycérol/acide linoléique de 1 : 3. La réaction dure généralement environ 8 heures .

Méthodes de production industrielle : Pour la production industrielle, la trilinoléine est souvent purifiée par chromatographie sur colonne après le processus d’estérification enzymatique. Cette méthode garantit une grande pureté, la pureté de la trilinoléine atteignant jusqu’à 95,43 % .

Analyse Des Réactions Chimiques

Types de réactions : La trilinoléine subit diverses réactions chimiques, notamment l’oxydation, l’isomérisation et l’hydrolyse.

Réactifs et conditions courants :

Oxydation : La trilinoléine peut être oxydée à haute température, ce qui conduit à la formation de produits de décomposition volatils.

Isomérisation : Le chauffage de la trilinoléine peut provoquer l’isomérisation de ses doubles liaisons, ce qui entraîne la formation d’isomères mono-trans.

Hydrolyse : La trilinoléine peut être hydrolysée par des lipases pour produire des acides gras libres et du glycérol.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers isomères de l’acide linoléique, des acides gras libres et du glycérol .

4. Applications de la recherche scientifique

La trilinoléine a un large éventail d’applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier le comportement des triacylglycérols dans diverses conditions.

Applications De Recherche Scientifique

Trilinolein has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of triacylglycerols under various conditions.

Mécanisme D'action

La trilinoléine exerce ses effets par plusieurs mécanismes :

Activité antioxydante : Elle réduit le stress oxydatif en inhibant la production d’espèces réactives de l’oxygène et en augmentant l’activité des enzymes antioxydantes telles que la superoxyde dismutase.

Inhibition de l’apoptose neuronale : La trilinoléine inhibe l’apoptose neuronale en modulant la voie de signalisation Ras/MEK/ERK et en réduisant l’expression de la métalloprotéinase matricielle-2.

Inhibition de l’afflux de calcium : Elle réduit l’afflux de calcium dans les cardiomyocytes, ce qui contribue à protéger contre les lésions du myocarde.

Comparaison Avec Des Composés Similaires

La trilinoléine est similaire à d’autres triacylglycérols tels que la trioléine et la tripalmitine. Sa teneur élevée en acide linoléique la distingue de ces composés :

Tripalmitine : Composée d’acide palmitique, la tripalmitine est utilisée dans l’industrie alimentaire et dans la production de savons et de cosmétiques.

La composition unique de la trilinoléine en acide linoléique la rend particulièrement efficace pour réduire le stress oxydatif et protéger contre les lésions cérébrovasculaires et cardiaques .

Activité Biologique

Trilinolein, a natural triacylglycerol predominantly found in various plant oils, particularly linseed and safflower oil, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties and mechanisms of action of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound (C57H104O6) is composed of three linoleic acid molecules esterified to glycerol. It is notable for its potential health benefits, including antioxidant properties, anti-inflammatory effects, and neuroprotective capabilities.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-related damage. A study demonstrated that this compound effectively scavenged oxygen-derived free radicals (OFR), achieving a maximal mean reduction of OFR by 48% at specific concentrations, outperforming other fatty acids and antioxidants like Trolox .

2. Neuroprotection

Recent research has highlighted this compound's protective effects against cerebral ischemia. In animal models, this compound reduced brain injury by inhibiting neuronal apoptosis and modulating signaling pathways associated with vascular smooth muscle cells (VSMCs). Specifically, it attenuated migration and matrix metalloproteinase-2 (MMP-2) expression through the RAS/MEK/ERK signaling pathway .

3. Anti-inflammatory Effects

This compound has been shown to alleviate symptoms of atopic dermatitis (AD) by targeting mitochondrial dysfunction and oxidative stress. It enhances skin barrier function via the aryl hydrocarbon receptor (AhR) and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways . In a comparative study involving chronic AD patients, this compound improved skin lesions and reduced reactive oxygen species (ROS) levels in keratinocytes .

Case Studies

Case Study 1: Atopic Dermatitis

A clinical study investigated the effects of topical this compound on patients with AD. The results indicated that this compound significantly improved skin hydration and barrier function while reducing inflammation markers such as NOX2 expression and ROS levels. The therapeutic effects were comparable to established treatments like crisaborole .

Case Study 2: Cerebral Ischemia

In a rat model of cerebral ischemia, this compound administration resulted in reduced infarct size and improved neurological outcomes. The compound inhibited apoptosis in neurons and reduced the expression of pro-inflammatory cytokines, showcasing its potential for treating ischemic conditions .

This compound's biological activities can be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging OFR, this compound protects cellular components from oxidative damage.

- Anti-inflammatory Pathways : Activation of the AhR-Nrf2 pathway leads to enhanced expression of protective genes that combat inflammation.

- Neuroprotective Signaling : Modulation of the RAS/MEK/ERK pathway in VSMCs contributes to its protective effects against ischemic injury.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOQXIRUPVQLKX-BBWANDEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042653 | |

| Record name | Trilinolein C18:2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

879.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:2(9Z,12Z)/18:2(9Z,12Z)/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

537-40-6 | |

| Record name | Trilinolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl trilinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilinolein C18:2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl tris[(9Z,12Z)-octadeca-9,12-dienoate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRILINOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5LJ52OGS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.